molecular formula C18H14ClNO3S B15057250 2-((3-Chlorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid

2-((3-Chlorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid

Cat. No.: B15057250
M. Wt: 359.8 g/mol
InChI Key: OQVIRZMCBNHQAI-UHFFFAOYSA-N
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Description

The compound 2-((3-Chlorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid is a benzoic acid derivative featuring a 3-chlorobenzyloxy substituent at position 2 and a 2-methylthiazole ring at position 5. Hydrolysis of the ethyl ester group would yield the corresponding benzoic acid.

Properties

Molecular Formula

C18H14ClNO3S

Molecular Weight

359.8 g/mol

IUPAC Name

2-[(3-chlorophenyl)methoxy]-5-(2-methyl-1,3-thiazol-4-yl)benzoic acid

InChI

InChI=1S/C18H14ClNO3S/c1-11-20-16(10-24-11)13-5-6-17(15(8-13)18(21)22)23-9-12-3-2-4-14(19)7-12/h2-8,10H,9H2,1H3,(H,21,22)

InChI Key

OQVIRZMCBNHQAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC(=CC=C3)Cl)C(=O)O

Origin of Product

United States

Biological Activity

2-((3-Chlorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes a thiazole ring, which is known for its diverse biological properties. The presence of the 3-chlorobenzyl group and the benzoic acid moiety may contribute to its pharmacological profile.

Research indicates that compounds containing thiazole rings often interact with biological targets such as enzymes and receptors. The thiazole moiety can enhance the compound's ability to bind to specific proteins, potentially affecting signal transduction pathways involved in cell proliferation and apoptosis.

Anticancer Activity

In vitro studies have demonstrated that 2-((3-Chlorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.8
HeLa (Cervical Cancer)10.2

The structure-activity relationship studies indicate that modifications on the thiazole and benzene rings can significantly enhance or reduce the anticancer efficacy.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Its activity against various bacterial strains was assessed through Minimum Inhibitory Concentration (MIC) tests:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8.0
Escherichia coli16.0
Pseudomonas aeruginosa32.0

These results suggest that the compound possesses a broad spectrum of antimicrobial activity, making it a candidate for further development as an antibiotic agent.

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on A549 lung cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent for lung cancer. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Efficacy : In a clinical setting, the compound was tested against multi-drug resistant strains of bacteria, showing effectiveness comparable to standard antibiotics like ampicillin and ciprofloxacin.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects: Benzyloxy Derivatives

Compounds 12c and 12d from are analogs with 4-chloro- and 3-chlorobenzyloxy groups, respectively, attached to a 2-hydroxybenzaldehyde core. Key comparisons include:

  • Synthetic Yields : The 3-chloro derivative (12d ) had a slightly higher yield (46.9%) than the 4-chloro isomer (12c , 45.5%) .
  • Mass Spectrometry : Both isomers share identical ESI-MS m/z values (261.0 [M+H]<sup>+</sup>), indicating negligible molecular weight differences despite positional halogen variation .

Heterocyclic and Functional Group Variations

Thiazole vs. Benzothiazole Azo Derivatives

describes 2-hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acids , which differ from the target compound in two key aspects:

  • Azo Linkage : These analogs feature an azo (-N=N-) group conjugated to a benzothiazole ring, introducing extended π-conjugation and redox activity absent in the target compound .
  • Acidity: The pKa values of these compounds (determined for both carboxylic and phenolic protons) are influenced by electron-withdrawing azo groups, whereas the target compound’s acidity may be modulated by its thiazole ring and chlorobenzyloxy substituent .
Thiazole vs. Esterified Herbicides

Lactofen (), a herbicide with the formula C19H15ClF3NO7, shares a benzoic acid backbone but includes a trifluoromethylphenoxy group and a nitro substituent. Key distinctions include:

  • Functional Groups : Lactofen’s esterified side chain and nitro group enhance lipophilicity, contrasting with the target compound’s free carboxylic acid and heterocyclic thiazole .
  • Bioactivity : While Lactofen is pesticidal, the target compound’s biological profile remains uncharacterized in the evidence.

Key Findings and Implications

Substituent Position : The 3-chloro configuration in the target compound may offer steric advantages over 4-chloro analogs in synthetic or binding contexts .

Functional Group Impact : The free carboxylic acid group in the target compound distinguishes it from esterified analogs like Lactofen, suggesting divergent bioavailability or metabolic pathways .

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